molecular formula C9H10F2O2 B13500014 [4-(Difluoromethyl)-3-methoxyphenyl]methanol

[4-(Difluoromethyl)-3-methoxyphenyl]methanol

Cat. No.: B13500014
M. Wt: 188.17 g/mol
InChI Key: WNLVOYWPZNTEAE-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)-3-methoxyphenyl]methanol is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a phenyl ring, with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethyl)-3-methoxyphenyl]methanol typically involves the introduction of the difluoromethyl group onto a phenyl ring. One common method is the difluoromethylation of a suitable precursor, such as a methoxy-substituted benzaldehyde. This can be achieved using difluoromethylation reagents like ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)-3-methoxyphenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include difluoromethylated phenols, methoxy-substituted benzaldehydes, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-(Difluoromethyl)-3-methoxyphenyl]methanol include:

    [4-(Trifluoromethyl)-3-methoxyphenyl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    [4-(Difluoromethyl)-3-hydroxyphenyl]methanol: Similar structure but with a hydroxy group instead of a methoxy group.

    [4-(Difluoromethyl)-3-methoxyphenyl]ethanol: Similar structure but with an ethanol moiety instead of a methanol moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and methoxy groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

[4-(difluoromethyl)-3-methoxyphenyl]methanol

InChI

InChI=1S/C9H10F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9,12H,5H2,1H3

InChI Key

WNLVOYWPZNTEAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CO)C(F)F

Origin of Product

United States

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